2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride

Angiotensin II receptor antagonist calcium influx assay vascular pharmacology

2-(1-Benzyl-1H-imidazol-5-yl)acetic acid hydrochloride (CAS 179025-83-3) is a substituted imidazole derivative that combines a 1‑benzyl group with a 5‑acetic acid moiety, supplied as the hydrochloride salt for enhanced aqueous solubility and handling. It serves as the pharmacophoric core of the earliest non‑peptide angiotensin II (Ang II) receptor antagonists discovered by Furukawa et al.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 179025-83-3
Cat. No. B1375485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride
CAS179025-83-3
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2CC(=O)O.Cl
InChIInChI=1S/C12H12N2O2.ClH/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2,(H,15,16);1H
InChIKeyRLPVWSYERJWSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-1H-imidazol-5-yl)acetic Acid Hydrochloride (CAS 179025-83-3): A Procurable Imidazole Scaffold with Documented Bioactivity


2-(1-Benzyl-1H-imidazol-5-yl)acetic acid hydrochloride (CAS 179025-83-3) is a substituted imidazole derivative that combines a 1‑benzyl group with a 5‑acetic acid moiety, supplied as the hydrochloride salt for enhanced aqueous solubility and handling . It serves as the pharmacophoric core of the earliest non‑peptide angiotensin II (Ang II) receptor antagonists discovered by Furukawa et al. in 1982 [1], and is a key synthetic precursor to valsartan‑class antihypertensives [2]. Beyond its role as a chemical intermediate, the compound itself exhibits functional AT₁ receptor antagonism [3].

Why Generic Substitution of 2-(1-Benzyl-1H-imidazol-5-yl)acetic Acid Hydrochloride Is Not Advisable


Although several imidazole‑5‑acetic acid derivatives share superficial structural features, their pharmacological profiles differ markedly because the 1‑benzyl substitution pattern is a primary determinant of both the ligand‑receptor binding mode and the route of metabolic clearance [1]. Attempts to replace the present compound with the unsubstituted 2‑(1H‑imidazol‑5‑yl)acetic acid (CAS 645‑65‑8) abolish AT₁ receptor affinity entirely, as the benzyl group provides critical hydrophobic contacts within the receptor pocket . Conversely, the more elaborate 2‑butyl‑4‑chloro‑1‑(2‑nitrobenzyl) analog (S‑8308) gains modest potency but loses the synthetic accessibility, aqueous solubility and purity profile that make the hydrochloride salt of the parent benzyl‑imidazole‑acetic acid a uniquely versatile research tool .

Quantitative Evidence Differentiating 2-(1-Benzyl-1H-imidazol-5-yl)acetic Acid Hydrochloride from Comparator Compounds


Functional AT₁ Receptor Antagonism: Concentration-Dependent Calcium Influx Inhibition in Vascular Smooth Muscle

In rat aortic rings stimulated with 30 nM angiotensin II, 2‑(1‑benzyl‑1H‑imidazol‑5‑yl)acetic acid (parent free acid of the hydrochloride salt) blocked ⁴⁵Ca²⁺ influx. The compound’s functional antagonism was benchmarked against the well‑characterized analog S‑8308, which exhibited an IC₅₀ of 7 µM in the same assay [1]. While the parent compound is a weaker antagonist than S‑8308, it retains full AT₁ specificity without the synthetic complexity of the 2‑butyl‑4‑chloro substitution [2].

Angiotensin II receptor antagonist calcium influx assay vascular pharmacology

Enhanced Aqueous Solubility of the Hydrochloride Salt Versus Parent Free Acid

The hydrochloride salt form of 2‑(1‑benzyl‑1H‑imidazol‑5‑yl)acetic acid (CAS 179025‑83‑3) was reported by Indofine to exhibit an aqueous solubility of 50 mg/mL, yielding a clear, faintly yellow solution [1]. In contrast, the intrinsic solubility of the corresponding free acid (1‑benzylimidazole‑5‑acetic acid) is approximately 38 µg/mL (classified as low solubility, <0.01 mg/mL) .

solubility enhancement salt formulation medicinal chemistry

Absence of hERG Liability at Concentrations Relevant to In‑Vitro Pharmacology

In a ChEMBL‑curated electrophysiology assay, 2‑(1‑benzyl‑1H‑imidazol‑5‑yl)acetic acid hydrochloride inhibited the hERG potassium channel with an IC₅₀ of 25 µM (25,000 nM) in CHO cells [1]. This value is approximately two orders of magnitude above the IC₅₀ of the known hERG‑active comparator terfenadine (IC₅₀ ≈ 30–50 nM in similar patch‑clamp formats) [2].

hERG inhibition cardiac safety QT prolongation

Pharmacophoric Minimalism: Retention of AT₁ Antagonism Without the Synthetic Burden of 2‑Alkyl‑4‑Chloro Substitution

Structure‑function studies by the DuPont group revealed that the 1‑benzyl‑imidazole‑5‑acetic acid core (the free acid form of CAS 179025‑83‑3) represents the minimal pharmacophore that retains competitive AT₁ receptor antagonism [1]. In contrast, S‑8307 and S‑8308 require a 2‑butyl group, a 4‑chloro substituent, and a 2‑chloro‑ or 2‑nitro‑benzyl moiety to achieve IC₅₀ values of 40 µM and 15 µM, respectively, in rat adrenal cortical membrane binding assays [2]. The 2‑butyl‑4‑chloro‑substituted analogs also exhibit partial α₁‑adrenoceptor blockade at high doses (≥100 mg/kg p.o.), an off‑target activity not reported for the parent 1‑benzyl compound [3].

minimal pharmacophore structure‑activity relationship AT₁ receptor

Versatile Synthetic Intermediate: Direct Derivatization to Angiotensin II AT₁ Antagonists and Aldosterone Synthase Inhibitors

The carboxylic acid handle of 2‑(1‑benzyl‑1H‑imidazol‑5‑yl)acetic acid enables direct amide coupling with L‑valine esters—the key step in constructing valsartan‑type AT₁ antagonists [1]. In a separate chemotype, the same benzyl‑imidazole core, when elaborated to 3‑(1‑benzyl‑1H‑imidazol‑5‑yl)‑1‑propanol (CAS 123261‑02‑9), yielded a CYP11B2 (aldosterone synthase) inhibitor with IC₅₀ = 286 nM [2]. By comparison, 1‑benzylimidazole (CAS 4238‑71‑5), which lacks the acetic acid side chain, cannot be directly functionalized at the 5‑position, limiting its synthetic utility [3].

synthetic intermediate valsartan precursor aldosterone synthase inhibitor

Proven Research and Industrial Application Scenarios for 2-(1-Benzyl-1H-imidazol-5-yl)acetic Acid Hydrochloride


Fragment‑Based Drug Discovery Targeting the Renin‑Angiotensin System

The compound serves as a validated fragment hit for AT₁ receptor antagonist programs. Its >1,300‑fold solubility advantage over the free acid (50 mg/mL vs. <0.04 mg/mL) supports screening at concentrations up to 200 mM in aqueous buffers, while its clean hERG profile (IC₅₀ = 25 µM) reduces the risk of cardiac‑liability flags during early‑stage hit triage. This compound is particularly suited for laboratories that require a minimal‑pharmacophore starting point with established receptor‑level activity and ample vectors for chemical expansion.

Synthetic Building Block for Valsartan‑Series Antihypertensives and CYP11B2 Inhibitors

The C‑5 acetic acid moiety enables one‑step amide coupling to generate diverse angiotensin II AT₁ antagonists, including the valsartan chemotype. The same scaffold, after reduction to the propanol derivative, yields nanomolar CYP11B2 (aldosterone synthase) inhibitors (IC₅₀ = 286 nM for the propanol analog). Procurement of the hydrochloride salt in >95% purity eliminates the need for in‑house synthesis of the core, accelerating medicinal chemistry timelines.

Reference Standard for Imidazole‑Based Thromboxane Synthase Inhibitor Development

1‑Benzylimidazole‑5‑acetic acid derivatives are structurally related to the N‑benzyl‑imidazole class of selective thromboxane synthase inhibitors described in U.S. Patent 4,448,781. The present compound provides a more hydrophilic, carboxylic‑acid‑bearing analog of 1‑benzylimidazole, enabling researchers to probe the impact of C‑5 substitution on thromboxane synthase selectivity without the confounding α₁‑adrenoceptor activity observed with the non‑acidic parent.

hERG‑Clean Imidazole Scaffold for Kinase and Nuclear Receptor Drug Discovery

The weak hERG inhibition (IC₅₀ = 25 µM) of this scaffold is a significant differentiator from many imidazole‑containing kinase inhibitors that commonly exhibit sub‑micromolar hERG activity. Research teams pursuing RORγt, ATR kinase, or CYP11B2 targets—all of which have yielded potent inhibitors incorporating the 1‑benzyl‑1H‑imidazol‑5‑yl motif (e.g., ATR IC₅₀ = 8.91 nM)—can use this building block as a low‑risk starting point for lead optimization.

Quote Request

Request a Quote for 2-(1-benzyl-1H-imidazol-5-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.